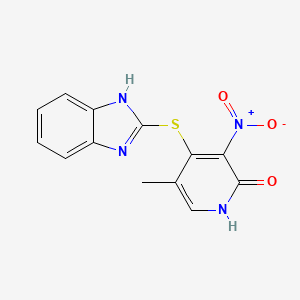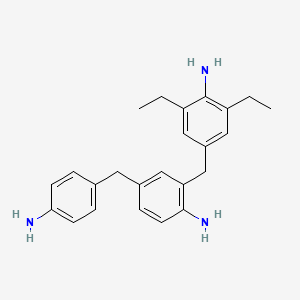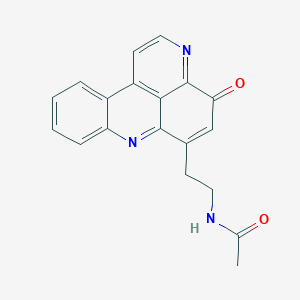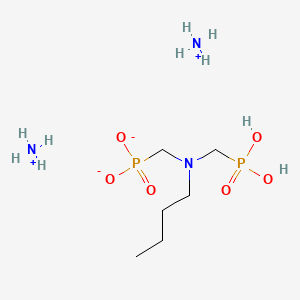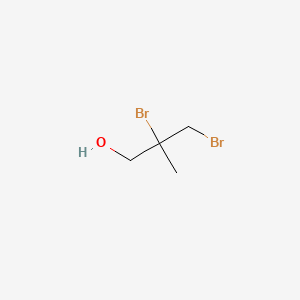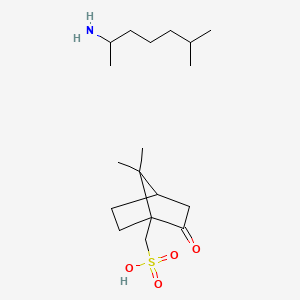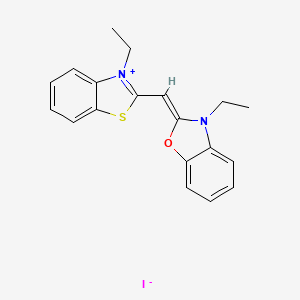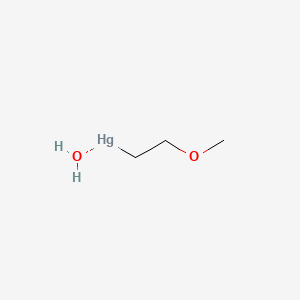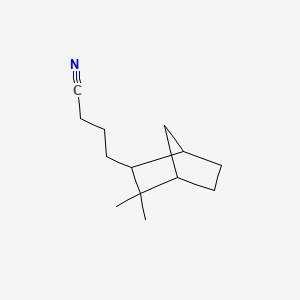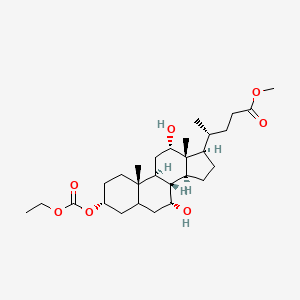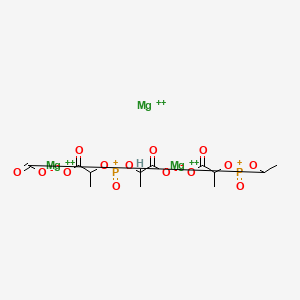
Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] is a chemical compound with the molecular formula C12H16Mg3O14P2+4 and a molecular weight of 519.109562. It is known for its unique structure, which includes magnesium ions coordinated with phosphonate and propionate groups . This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] typically involves the reaction of magnesium salts with phosphonoylbis(oxy)bispropionate ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or filtration to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. Quality control measures are implemented to monitor the composition and properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phosphonate and propionate groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced magnesium complexes. Substitution reactions can result in a variety of substituted phosphonate and propionate compounds .
Applications De Recherche Scientifique
Trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug delivery systems.
Mécanisme D'action
The mechanism of action of trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] include other magnesium complexes with phosphonate and propionate ligands, such as:
- Magnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate]
- Magnesium bis[2,2’-[phosphonoylbis(oxy)]bisacetate]
- Magnesium bis[2,2’-[phosphonoylbis(oxy)]bisbutyrate]
Uniqueness
What sets trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] apart from these similar compounds is its specific coordination environment and the resulting chemical properties. The presence of three magnesium ions coordinated with the phosphonate and propionate groups provides unique reactivity and stability, making it particularly useful in certain applications .
Propriétés
Numéro CAS |
97158-46-8 |
|---|---|
Formule moléculaire |
C12H16Mg3O14P2+4 |
Poids moléculaire |
519.11 g/mol |
Nom IUPAC |
trimagnesium;2-[1-carboxylatoethoxy(oxo)phosphaniumyl]oxypropanoate |
InChI |
InChI=1S/2C6H9O7P.3Mg/c2*1-3(5(7)8)12-14(11)13-4(2)6(9)10;;;/h2*3-4H,1-2H3,(H-,7,8,9,10);;;/q;;3*+2/p-2 |
Clé InChI |
GIUJDPZWWWUWHT-UHFFFAOYSA-L |
SMILES canonique |
CC(C(=O)[O-])O[P+](=O)OC(C)C(=O)[O-].CC(C(=O)[O-])O[P+](=O)OC(C)C(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


